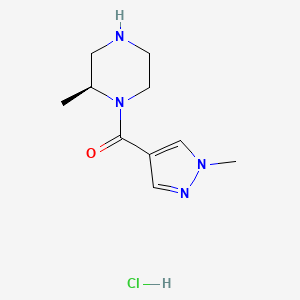![molecular formula C13H19NO5S B2617413 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid CAS No. 1025707-45-2](/img/structure/B2617413.png)
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid” is a chemical with the molecular formula C13H19NO5S . It has a molecular weight of 301.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO5S/c1-9(15)14-10(11(16)17)8-20-12(14)2-4-13(5-3-12)18-6-7-19-13/h10H,2-8H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid . Its melting point is 201°C .Aplicaciones Científicas De Investigación
12-Acetyl-DTA has been used in a variety of scientific research applications, including those related to biochemistry, pharmacology, and drug design. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to identify potential drug targets. In pharmacology, 12-Acetyl-DTA has been used to study the effects of drugs on the human body, such as their ability to bind to receptors and activate them. In drug design, this compound has been used to develop new drugs and to identify potential drug targets.
Mecanismo De Acción
The mechanism of action of 12-Acetyl-DTA is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body and activates them, leading to a variety of biochemical and physiological effects. It is also believed that 12-Acetyl-DTA may act as an agonist or antagonist of certain receptors, depending on the specific receptor and its location in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 12-Acetyl-DTA are not yet fully understood. However, it is believed that this compound may have a variety of effects, depending on the specific receptor it binds to and the concentration of the compound in the body. In general, it is believed that 12-Acetyl-DTA may have anti-inflammatory, anti-cancer, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 12-Acetyl-DTA in laboratory experiments include its ease of synthesis, low cost, and wide range of potential applications. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using 12-Acetyl-DTA in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to accurately predict its effects.
Direcciones Futuras
The future directions for 12-Acetyl-DTA are numerous and varied. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of 12-Acetyl-DTA, as well as its potential applications in drug design and development. Finally, further research could be conducted to explore the potential therapeutic applications of 12-Acetyl-DTA, such as its potential to treat a variety of diseases and medical conditions.
Métodos De Síntesis
The synthesis of 12-Acetyl-DTA involves the use of several common chemical reactions, such as nucleophilic addition and condensation reactions. The first step of the synthesis involves the reaction of an aldehyde, such as acetaldehyde, with an amine, such as ethylamine, to form an intermediate compound. This compound is then reacted with a thiol, such as thiophenol, to form the final product. In order to ensure the desired product is formed, careful control of the reaction conditions is necessary.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
Propiedades
IUPAC Name |
1-acetyl-9,12-dioxa-4-thia-1-azadispiro[4.2.48.25]tetradecane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(15)14-10(11(16)17)8-20-12(14)2-4-13(5-3-12)18-6-7-19-13/h10H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNLRQDAAQYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC12CCC3(CC2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![NCGC00380616-01_C28H39NO7_Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalene]-7(3H)-acetic acid, 3',4',4'a,5',6,6',7',8,8',8'a-decahydro-4,6',7'-trihydroxy-2',5',5',8'a-tetramethyl-alpha-(1-methylethyl)-6-oxo-, (alphaS,2R,2'R,6'S,7'R,8'aS)-](/img/structure/B2617330.png)



![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/no-structure.png)

![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)

![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)




